![molecular formula C10H16O5S B6610616 methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate CAS No. 2866318-33-2](/img/structure/B6610616.png)
methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate, also known as methyl-MSM, is an organosulfur compound with a wide range of applications in the scientific and medical fields. It is a naturally occurring compound found in a variety of plant and animal tissues. It is a highly reactive and versatile molecule that can be used in a variety of ways. It has been studied for its potential anti-inflammatory, antioxidant, and analgesic properties. In addition, it has been investigated for its potential role in cancer prevention and treatment.
Wirkmechanismus
Methyl-MSM has been studied for its potential anti-inflammatory and antioxidant properties. It is thought to act by decreasing the production of pro-inflammatory cytokines, which are molecules that can cause inflammation. It is also thought to reduce the production of reactive oxygen species, which are molecules that can cause oxidative damage to cells. In addition, it is thought to reduce the activity of certain enzymes that can contribute to inflammation.
Biochemical and Physiological Effects
Methyl-MSM has been studied for its potential anti-inflammatory and antioxidant properties. In animal models, it has been shown to reduce inflammation, reduce oxidative stress, and reduce the activity of certain enzymes that can contribute to inflammation. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which can cause inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate in laboratory experiments has several advantages. It is a highly reactive and versatile molecule that can be used in a variety of reactions. In addition, it is a naturally occurring compound that is widely available. However, it is also important to note that methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate can be toxic if used in high concentrations. Therefore, it is important to use it in the correct concentration and to follow safety protocols when handling it.
Zukünftige Richtungen
The potential applications of methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate are still being explored. Some possible future directions include further research into its potential role in cancer prevention and treatment, as well as its potential anti-inflammatory, antioxidant, and analgesic properties. In addition, further research into its potential use as a reagent in organic synthesis and as a catalyst in a variety of reactions is warranted. Finally, further research into the safety and toxicity of methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate is needed.
Synthesemethoden
Methyl-MSM can be synthesized through a variety of methods. The most common method is the reaction of methyl methanesulfonate with an alkanol in the presence of an acid catalyst. This reaction produces a mixture of methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate and water. Other methods of synthesis include the oxidation of dimethyl sulfoxide with hydrogen peroxide, and the reaction of methyl methanesulfonate with an alkyl halide in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
Methyl-MSM has been studied extensively for its potential applications in the scientific and medical fields. In the medical field, it has been investigated for its potential anti-inflammatory, antioxidant, and analgesic properties. It has been shown to reduce inflammation in animal models, and has been studied for its potential role in the prevention and treatment of cancer. In the scientific field, methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate has been used as a reagent in organic synthesis and as a catalyst in a variety of reactions.
Eigenschaften
IUPAC Name |
methyl 1-(methylsulfonyloxymethyl)bicyclo[2.1.1]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5S/c1-14-9(11)8-3-7-4-10(8,5-7)6-15-16(2,12)13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLGUYAISBZLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1(C2)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

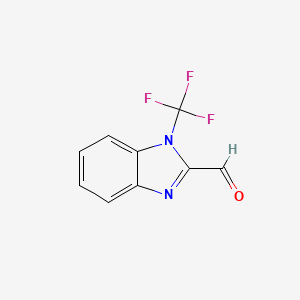
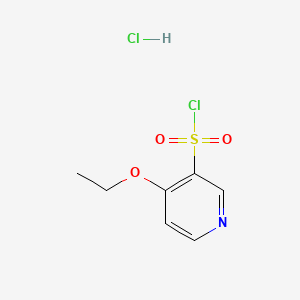
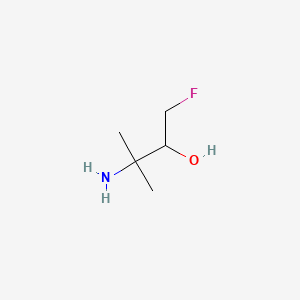
![3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B6610549.png)
amine hydrochloride](/img/structure/B6610553.png)
![2-(chloromethyl)furo[2,3-b]pyridine hydrochloride](/img/structure/B6610561.png)
![3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610564.png)
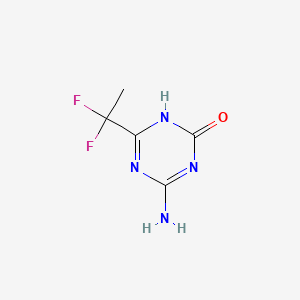
amine hydrochloride](/img/structure/B6610580.png)
![2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde](/img/structure/B6610589.png)
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610594.png)
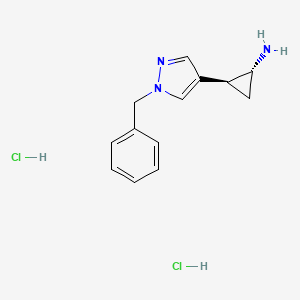
![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)